magnesium;8-anilinonaphthalene-1-sulfonate
Description
magnesium;8-anilinonaphthalene-1-sulfonate is a compound where naphthalene-1-sulfonic acid is substituted by a phenylamino group at position 8. This compound is known for its role as a fluorescent probe, making it valuable in various scientific research applications.
Properties
CAS No. |
18108-68-4 |
|---|---|
Molecular Formula |
C16H13MgNO3S |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
magnesium;8-anilinonaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H13NO3S.Mg/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20); |
InChI Key |
SYSDOWAKFMNQLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Mg+2] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.[Mg] |
Other CAS No. |
18108-68-4 |
Pictograms |
Irritant |
Related CAS |
82-76-8 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;8-anilinonaphthalene-1-sulfonate typically involves the reaction of 8-anilino-1-naphthalenesulfonic acid with magnesium salts under controlled conditions. The reaction is carried out in a suitable solvent, such as water or dimethylformamide (DMF), and the product is isolated through crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
magnesium;8-anilinonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the phenylamino group.
Scientific Research Applications
magnesium;8-anilinonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the conformational changes in molecules and detect hydrophobic sites on proteins.
Biology: Employed in the study of protein folding and unfolding pathways, as well as the detection of albumin in serum.
Medicine: Utilized in diagnostic assays to monitor protein conformational changes and interactions.
Industry: Applied in the estimation of the critical micelle concentration (CMC) of surfactants and as a dye in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its role as a fluorescent probe. It interacts with hydrophobic regions of proteins and other molecules, leading to an increase in fluorescence intensity. This property allows researchers to monitor conformational changes and interactions in real-time. The molecular targets include nonpolar sites on proteins and cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 8-Anilino-1-naphthalenesulfonic acid ammonium salt
- 8-Anilino-1-naphthalenesulfonic acid hemimagnesium salt hydrate
- 1-Naphthalenesulfonic acid, 8-(phenylamino)-, sodium salt (1:1)
Uniqueness
magnesium;8-anilinonaphthalene-1-sulfonate is unique due to its specific magnesium salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high sensitivity and precision .
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